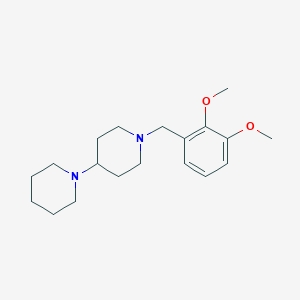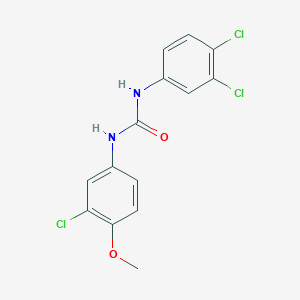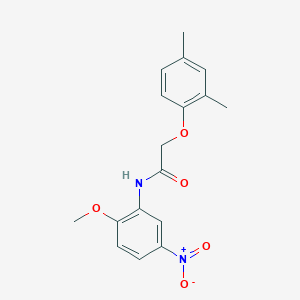![molecular formula C21H21N3O5 B5690531 N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690531.png)
N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, commonly known as DMPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology. DMPO belongs to the class of pyridazinone derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
DMPO exerts its biological activities through various mechanisms of action. DMPO has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by suppressing the activation of NF-κB signaling pathway. DMPO also exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, DMPO has been found to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway.
Biochemical and Physiological Effects:
DMPO has been found to exhibit a range of biochemical and physiological effects. DMPO has been found to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in animal models of inflammation. DMPO has also been found to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. Furthermore, DMPO has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMPO has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. DMPO can be synthesized using simple and inexpensive reagents and can be easily scaled up for mass production. DMPO is also stable under normal laboratory conditions and has a low toxicity profile, making it safe for use in animal studies. However, DMPO has some limitations, including its poor solubility in water and its limited bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions in the research of DMPO. One potential direction is the development of DMPO-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the exploration of DMPO as a potential neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the anticancer properties of DMPO warrant further investigation for the development of cancer therapeutics. Finally, the development of novel DMPO analogs with improved solubility and bioavailability may enhance its therapeutic potential.
Méthodes De Synthèse
DMPO can be synthesized through a multistep process that involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(2,4-dimethoxyphenyl)-3-oxobut-2-enoic acid ethyl ester. This intermediate compound is then reacted with hydrazine hydrate to form 2-(2,4-dimethoxyphenyl) hydrazono-3-oxobutanoic acid ethyl ester, which is further reacted with 3-methoxybenzoyl chloride to form DMPO.
Applications De Recherche Scientifique
DMPO has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DMPO has been studied extensively for its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. DMPO has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, DMPO has been found to exhibit anticancer properties, making it a potential candidate for the development of cancer therapeutics.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-27-15-6-4-5-14(11-15)17-9-10-21(26)24(23-17)13-20(25)22-18-8-7-16(28-2)12-19(18)29-3/h4-12H,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQFCFMDRCJKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-N,N-dimethyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5690459.png)

![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)
![6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B5690479.png)
![1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5690480.png)
![8-methoxy-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)chromane-3-carboxamide](/img/structure/B5690483.png)
![3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5690493.png)

![3-{5-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}-N-isopropylpropanamide](/img/structure/B5690509.png)


![9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690528.png)
![9-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690536.png)
![N-(4-ethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5690543.png)